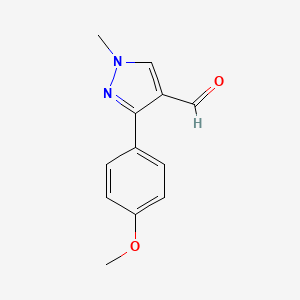

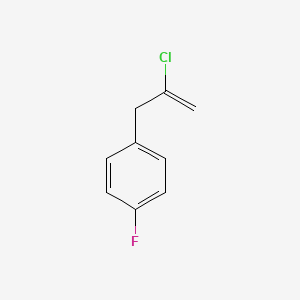

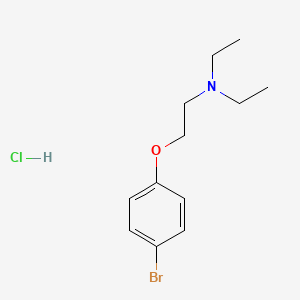

1-(4-溴-3-氟苯基)-2,2-二甲基丙烷-1-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related bromo- and fluoro-substituted compounds typically involves reactions between halogenated acetophenones and other aromatic or heteroaromatic compounds. For example, an organic nonlinear optical material was synthesized by reacting 4-bromoacetophenone with N,N-dimethyl benzaldehyde in ethanol in the presence of sodium hydroxide . This method could potentially be adapted for the synthesis of "1-(4-Bromo-3-fluorophenyl)-2,2-dimethylpropan-1-one" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds is often determined using spectroscopic techniques such as FT-IR, NMR, and X-ray diffraction. For instance, the molecular structure and vibrational frequencies of a compound with a bromophenyl and a fluorophenyl group were investigated using Gaussian09 software, and the results were in agreement with experimental infrared bands and X-ray diffraction data . These techniques could be applied to analyze the molecular structure of "1-(4-Bromo-3-fluorophenyl)-2,2-dimethylpropan-1-one".

Chemical Reactions Analysis

The chemical reactivity of bromo- and fluoro-substituted compounds can be influenced by the presence of these halogens, which can participate in various chemical reactions. For example, halogen bonding, as observed in the crystal packing analysis of a related compound, can significantly affect the solid-state structure and reactivity . The presence of a bromo and a fluoro group in "1-(4-Bromo-3-fluorophenyl)-2,2-dimethylpropan-1-one" may also lead to unique reactivity patterns that could be explored through experimental studies.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo- and fluoro-substituted compounds are often characterized by their vibrational spectra, molecular electrostatic potential, and thermodynamic properties. For example, the vibrational frequencies, molecular electrostatic potential, and nonlinear optical features of a related compound were outlined theoretically, and the geometric parameters were compared with experimental data . Similar analyses could be conducted for "1-(4-Bromo-3-fluorophenyl)-2,2-dimethylpropan-1-one" to understand its properties.

科学研究应用

合成和光物理性质

卤代衍生物,如所提到的,在调节有机化合物的物理性质方面发挥着至关重要的作用。研究表明,卤代化,如溴化和氟化,可以显着影响化合物的电子吸收最大值和荧光发射。这种效应在推挽苯并噻唑荧光团中尤为显着,其中卤代取代导致电子吸收和荧光发射最大值蓝移。这种修饰可以通过重原子效应加速系间交叉,从而调整荧光量子产率。这一原理适用于设计具有可调谐性质的荧光材料,用于各种应用,包括传感器和有机发光二极管 (OLED) (Misawa et al., 2019)。

在合成生物活性化合物中的作用

具有溴和氟苯基基团的化合物是合成生物活性分子的中间体。例如,合成特定的咪唑并[4,5-c]吡啶-2-酮,这是合成多种生物活性化合物的中间体,涉及从卤代苯胺开始的复杂合成路线。这些途径证明了卤代化合物在药物研究中的效用,它们作为开发新药的关键构建块 (Wang et al., 2016)。

荧光传感器的发展

卤代化合物在开发用于各种应用的荧光传感器中也至关重要,包括检测离子、分子和环境变化。卤素的战略性引入可以改变传感器材料的电子性质,从而改变它们对特定分析物的敏感性和选择性。这一研究领域在环境监测、医学诊断和生化研究方面具有潜力,提供了一条通过化学修饰定制传感器特性的途径 (Krake et al., 2017)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

1-(4-bromo-3-fluorophenyl)-2,2-dimethylpropan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrFO/c1-11(2,3)10(14)7-4-5-8(12)9(13)6-7/h4-6H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIKWOOMIVJWJTC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)C1=CC(=C(C=C1)Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrFO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30642472 |

Source

|

| Record name | 1-(4-Bromo-3-fluorophenyl)-2,2-dimethylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898766-27-3 |

Source

|

| Record name | 1-(4-Bromo-3-fluorophenyl)-2,2-dimethylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B1324641.png)